molecular formula C19H22N4O3 B12545891 (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine CAS No. 155814-34-9

(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine

Cat. No.: B12545891
CAS No.: 155814-34-9
M. Wt: 354.4 g/mol
InChI Key: HYJNXAOWTWJLMD-BQYQJAHWSA-N
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Description

(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity

(E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine is a synthetic derivative of caffeine, notable for its unique styryl substitution. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a phosphodiesterase inhibitor and an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O3
  • SMILES : CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

The biological activity of this compound primarily involves:

  • Phosphodiesterase Inhibition : This compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways.
  • Adenosine Receptor Antagonism : By blocking adenosine receptors, the compound can modulate neurotransmission and potentially enhance cognitive functions.

1. Stimulant Effects

Similar to caffeine, this compound exhibits stimulant properties. It may enhance alertness and reduce fatigue through its action on adenosine receptors.

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. The modulation of cAMP levels can lead to decreased production of pro-inflammatory cytokines.

3. Neuroprotective Effects

Studies have suggested that xanthine derivatives can protect neuronal cells from damage induced by oxidative stress and inflammation. This property is particularly relevant in neurodegenerative conditions.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced the production of inflammatory markers in cultured astrocytes and microglial cells exposed to lipopolysaccharide (LPS) .
  • In Vivo Studies :
    • Animal models treated with this compound showed improved cognitive function in memory tests compared to controls. This was linked to reduced levels of amyloid-beta plaques and neuroinflammation .
  • Comparative Analysis :
    • Compared to other xanthine derivatives like theophylline and pentoxifylline, this compound exhibited a unique profile in terms of potency and selectivity for adenosine receptors .

Tables Summarizing Biological Activities

Activity TypeMechanismReference
Stimulant EffectsAdenosine receptor antagonism
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduction of oxidative stress

Properties

CAS No.

155814-34-9

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C19H22N4O3/c1-11-10-14(26-6)12(2)9-13(11)7-8-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b8-7+

InChI Key

HYJNXAOWTWJLMD-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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